Aromatase inhibitor i

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de l'aromatase sont une classe de composés qui inhibent l'enzyme aromatase, qui est responsable de la conversion des androgènes en œstrogènes. Ces inhibiteurs sont essentiels dans le traitement du cancer du sein hormono-dépendant, en particulier chez les femmes ménopausées . L'inhibiteur de l'aromatase I est l'un de ces composés qui a montré une efficacité significative dans la réduction des niveaux d'œstrogènes, limitant ainsi la croissance des tumeurs dépendantes des œstrogènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de l'aromatase I implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation de la structure de base : Cela implique la construction du squelette de base de la molécule par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Introduction de groupes fonctionnels spécifiques qui renforcent l'activité inhibitrice contre l'enzyme aromatase.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour assurer une pureté élevée.

Méthodes de production industrielle : La production industrielle de l'inhibiteur de l'aromatase I implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour les réactions à grande échelle, la garantie d'une qualité et d'un rendement constants, et la mise en œuvre de mesures strictes de contrôle de la qualité. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont souvent utilisées pour surveiller la pureté et la composition du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de l'aromatase I subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, ce qui peut modifier son activité inhibitrice.

Réduction : Les réactions de réduction peuvent être utilisées pour convertir des groupes fonctionnels spécifiques en leurs formes réduites correspondantes, ce qui peut affecter la stabilité et l'activité du composé.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour affiner les propriétés du composé.

Réactifs et conditions courants :

Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Tels que les halogénoalcanes ou les chlorures d'acyle.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools ou des amines .

4. Applications de la recherche scientifique

L'inhibiteur de l'aromatase I a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Aide à comprendre le rôle des œstrogènes dans divers processus biologiques et maladies.

Médecine : Principalement utilisé dans le traitement du cancer du sein hormono-dépendant.

5. Mécanisme d'action

L'inhibiteur de l'aromatase I exerce ses effets en se liant au site actif de l'enzyme aromatase, empêchant ainsi la conversion des androgènes en œstrogènes. Cette inhibition réduit les niveaux globaux d'œstrogènes dans l'organisme, ce qui est crucial pour le traitement des cancers dépendants des œstrogènes. Les cibles moléculaires comprennent l'enzyme aromatase elle-même, et les voies impliquées sont principalement celles liées à la synthèse et à la signalisation des œstrogènes .

Applications De Recherche Scientifique

Aromatase inhibitor I has a wide range of applications in scientific research:

Mécanisme D'action

Aromatase inhibitor I can be compared with other similar compounds such as:

- Anastrozole

- Letrozole

- Exemestane

Uniqueness: While all these compounds inhibit the aromatase enzyme, this compound may have unique structural features or binding affinities that differentiate it from others. For instance, it might exhibit different pharmacokinetic properties or side effect profiles, making it more suitable for certain patient populations .

Comparaison Avec Des Composés Similaires

L'inhibiteur de l'aromatase I peut être comparé à d'autres composés similaires tels que :

- Anastrozole

- Létrozole

- Exémestane

Unicité : Bien que tous ces composés inhibent l'enzyme aromatase, l'inhibiteur de l'aromatase I peut avoir des caractéristiques structurales ou des affinités de liaison uniques qui le différencient des autres. Par exemple, il pourrait présenter des propriétés pharmacocinétiques ou des profils d'effets secondaires différents, ce qui le rend plus adapté à certaines populations de patients .

Composés similaires :

- Anastrozole : Un inhibiteur non stéroïdien de l'aromatase largement utilisé dans le traitement du cancer du sein.

- Létrozole : Un autre inhibiteur non stéroïdien avec un mécanisme d'action similaire.

- Exémestane : Un inhibiteur stéroïdien de l'aromatase qui se lie irréversiblement à l'enzyme .

Propriétés

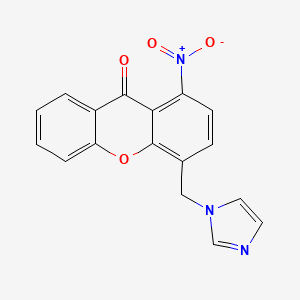

Formule moléculaire |

C17H11N3O4 |

|---|---|

Poids moléculaire |

321.29 g/mol |

Nom IUPAC |

4-(imidazol-1-ylmethyl)-1-nitroxanthen-9-one |

InChI |

InChI=1S/C17H11N3O4/c21-16-12-3-1-2-4-14(12)24-17-11(9-19-8-7-18-10-19)5-6-13(15(16)17)20(22)23/h1-8,10H,9H2 |

Clé InChI |

JLTNBMDVMUSXHQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)CN4C=CN=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)

![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)

![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)

![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)

![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)

![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)